molecular formula C11H15NO2 B3244708 Methyl 3-amino-2-benzylpropanoate CAS No. 163210-86-4

Methyl 3-amino-2-benzylpropanoate

Cat. No. B3244708
CAS RN: 163210-86-4
M. Wt: 193.24 g/mol
InChI Key: QOEALULCQUCMOP-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-benzylpropanoate” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2-benzylpropanoate” is defined by its molecular formula, C11H15NO2 . More detailed structural information, such as bond lengths and angles, would require further analysis such as X-ray crystallography.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Amino Amide Salts : Methyl 3-amino-2-benzylpropanoate derivatives have been synthesized and utilized in the study of amino amides. These compounds have shown significant relevance in understanding the interactions and stabilization of supramolecular structures, as indicated by X-ray diffraction, NMR, and IR spectroscopy studies (Avila-Montiel et al., 2015).

Heterocyclic Systems Synthesis

  • Preparation of Heterocyclic Systems : Research has explored the use of methyl 3-amino-2-benzylpropanoate analogs in the synthesis of various heterocyclic systems. These include fused pyrimidinones and pyrazino pyrimidin-ones, showcasing the compound's utility in creating diverse molecular structures with potential pharmaceutical applications (Toplak et al., 1999).

Photopolymerization Studies

  • Photopolymerization Initiator : A derivative of methyl 3-amino-2-benzylpropanoate, specifically an alkoxyamine bearing a chromophore group, has been proposed as a photoiniferter. This compound exhibits potential in initiating photopolymerization, a process relevant in material sciences and coatings technology (Guillaneuf et al., 2010).

Alkylation Studies

  • Alkylation of Aminopropionic Acid Esters : Methyl 3-amino-2-benzylpropanoate has been involved in studies concerning the alkylation of aminopropionic acid esters. This research provides insights into organic synthesis methodologies, especially in the creation of diverse ester compounds (Gui-hong, 2010).

Complexation Studies

  • Chiral Discrimination and Complexation : The compound has been used in studies examining the complexation behavior of benzoic acids and their derivatives with cyclodextrins. This research has implications for understanding chiral discrimination in chemical reactions, a key aspect in the development of enantioselective processes (Brown et al., 1993).

Modified Taxol Synthesis

  • Synthesis of Taxol Analogs : Methyl 3-amino-2-benzylpropanoate derivatives have been synthesized as analogs of the C-13 side chain of taxol, an important chemotherapeutic agent. This research contributes to the development of new taxol derivatives with potential therapeutic applications (Davis & Reddy, 1994).

Copolymerization for Coatings

  • UV-Curable Pigmented Coatings : Copolymers containing methyl 3-amino-2-benzylpropanoate derivatives have been investigated for use in ultraviolet-curable pigmented coatings. These studies are pivotal in advancing materials for coatings with enhanced properties (Angiolini et al., 1997).

properties

IUPAC Name

methyl 2-(aminomethyl)-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEALULCQUCMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-benzylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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